molecular formula C8H8N4 B11731551 6-Methylpyrido[3,2-d]pyrimidin-4-amine

6-Methylpyrido[3,2-d]pyrimidin-4-amine

Cat. No.: B11731551
M. Wt: 160.18 g/mol
InChI Key: NJXLYJNFPJVZLM-UHFFFAOYSA-N
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Description

6-Methylpyrido[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a methyl group at the 6th position and an amine group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyrido[3,2-d]pyrimidin-4-amine typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 2-aminopyridine with formamide under acidic conditions to form the pyridopyrimidine core. The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Methylpyrido[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methylpyrido[3,2-d]pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylpyrido[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylpyrido[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl group at the 6th position and amine group at the 4th position make it particularly effective in binding to enzyme active sites, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

6-methylpyrido[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C8H8N4/c1-5-2-3-6-7(12-5)8(9)11-4-10-6/h2-4H,1H3,(H2,9,10,11)

InChI Key

NJXLYJNFPJVZLM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)N=CN=C2N

Origin of Product

United States

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